molecular formula C9H6BrClO B8508577 2-Bromo-5-chloroindan-1-one

2-Bromo-5-chloroindan-1-one

Cat. No. B8508577
M. Wt: 245.50 g/mol
InChI Key: XNTGHLJYUJLXQE-UHFFFAOYSA-N
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Patent
US04174397

Procedure details

A solution of 37.9 g (0.237 mole) of bromine in 120 ml of glacial acetic acid is slowly added dropwise, whilst stirring, to a solution of 40.0 g (0.237 mole) of 5-chloro-1-indanone in 590 ml of glacial acetic acid, to which 0.2 ml of 48% strength aqueous hydrobromic acid has been added. The mixture is stirred for a further 2 hours and the reaction solution is poured into 1 l of water, to which 2.5 g of NaHSO3 have been added. The product, which initially precipitates in the viscous form, becomes crystalline after stirring for a relatively long time. The crude product is filtered off (melting point 69°-76° C.), washed with water and recrystallized from petroleum ether. The pure 2-bromo-5-chloro-1-indanone melts at 89°-90° C.
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
590 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7]2.Br.OS([O-])=O.[Na+]>C(O)(=O)C.O>[Br:1][CH:8]1[CH2:7][C:6]2[C:10](=[CH:11][CH:12]=[C:4]([Cl:3])[CH:5]=2)[C:9]1=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
37.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
590 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
has been added
ADDITION
Type
ADDITION
Details
have been added
CUSTOM
Type
CUSTOM
Details
The product, which initially precipitates in the viscous form
STIRRING
Type
STIRRING
Details
after stirring for a relatively long time
FILTRATION
Type
FILTRATION
Details
The crude product is filtered off (melting point 69°-76° C.)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1C(C2=CC=C(C=C2C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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